molecular formula C10H7Cl2NO2 B6258539 methyl 4,7-dichloro-1H-indole-2-carboxylate CAS No. 187607-72-3

methyl 4,7-dichloro-1H-indole-2-carboxylate

Cat. No.: B6258539
CAS No.: 187607-72-3
M. Wt: 244.1
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Description

Methyl 4,7-dichloro-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features two chlorine atoms at positions 4 and 7 on the indole ring, and a carboxylate ester group at position 2, making it a unique and interesting molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,7-dichloro-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For this specific compound, the starting materials would include 4,7-dichlorophenylhydrazine and an appropriate ester or acid derivative. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale Fischer indole synthesis. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems could enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,7-dichloro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, reduction could produce alcohols, and substitution reactions would result in various substituted indole derivatives .

Scientific Research Applications

Methyl 4,7-dichloro-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Research has explored its potential as an antiviral, anticancer, and antimicrobial agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 4,7-dichloro-1H-indole-2-carboxylate involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, inhibiting their activity and affecting cellular processes. For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell growth by modulating signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • 4-chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate
  • 1H-indole-3-carbaldehyde derivatives

Uniqueness

Methyl 4,7-dichloro-1H-indole-2-carboxylate is unique due to the presence of two chlorine atoms at specific positions on the indole ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other indole derivatives and contributes to its specific applications and effects .

Properties

CAS No.

187607-72-3

Molecular Formula

C10H7Cl2NO2

Molecular Weight

244.1

Purity

95

Origin of Product

United States

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